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For Researchers, Scientists, and Drug Development Professionals

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose

cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. This document

provides an in-depth technical guide on the effects of HSK0935 on glucose metabolism,

summarizing key quantitative data, detailing experimental protocols, and visualizing relevant

biological pathways and workflows.

Core Mechanism of Action: SGLT2 Inhibition
HSK0935 exerts its therapeutic effect by selectively targeting SGLT2 in the proximal

convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately

90% of the glucose filtered by the glomeruli. By inhibiting this transporter, HSK0935 effectively

blocks glucose reuptake, leading to increased urinary glucose excretion (glucosuria) and a

subsequent reduction in plasma glucose levels. This insulin-independent mechanism of action

makes it an attractive therapeutic agent for the management of type 2 diabetes.

Signaling Pathway of SGLT2 Inhibition by HSK0935
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Caption: Mechanism of HSK0935 action in the renal proximal tubule.

Quantitative Data on HSK0935 Activity
The following tables summarize the key quantitative findings from preclinical studies on

HSK0935.

Table 1: In Vitro Inhibitory Activity of HSK0935
Target IC50 (nM) Selectivity (fold)

hSGLT2 1.3 -

hSGLT1 >1000 843

IC50: Half-maximal inhibitory concentration. Data from in vitro assays using cells expressing

human SGLT1 and SGLT2.

Table 2: Effect of HSK0935 on Urinary Glucose Excretion
in Animal Models
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Species Dose (mg/kg) Route
24h Urinary
Glucose Excretion
(g)

Sprague-Dawley Rats 1 Oral
Data not available in

abstract

Sprague-Dawley Rats 3 Oral
Data not available in

abstract

Sprague-Dawley Rats 10 Oral
Data not available in

abstract

Rhesus Monkeys 1 Oral
Data not available in

abstract

Rhesus Monkeys 3 Oral
Data not available in

abstract

Rhesus Monkeys 10 Oral
Data not available in

abstract

Note: While the source article mentions robust urinary glucose excretion in both species, the

specific quantitative values at different dosages were not available in the abstract. Access to

the full publication is required for these details.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the probable experimental protocols used to assess the efficacy of

HSK0935, based on standard practices for SGLT2 inhibitor evaluation.

In Vitro SGLT Inhibition Assay
This experiment is designed to determine the potency and selectivity of HSK0935 against

human SGLT1 and SGLT2 transporters.
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Preparation Assay Analysis

Culture CHO or HEK293 cells

Transfect cells with plasmids expressing hSGLT1 or hSGLT2

Plate transfected cells in 96-well plates

Incubate cells with varying concentrations of HSK0935

Add radiolabeled glucose analog (e.g., 14C-AMG)

Incubate to allow for glucose uptake

Lyse cells and measure radioactivity using a scintillation counter

Calculate percent inhibition of glucose uptake

Determine IC50 values by non-linear regression

Click to download full resolution via product page

Caption: Workflow for the in vitro SGLT inhibition assay.

Methodology:

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney

(HEK293) cells are cultured under standard conditions. Cells are then transiently or stably

transfected with expression vectors containing the cDNA for human SGLT1 or SGLT2.

Inhibition Assay: Transfected cells are seeded in 96-well plates. On the day of the assay, the

cells are washed with a sodium-containing buffer. Subsequently, cells are incubated with

various concentrations of HSK0935 for a predetermined period.

Glucose Uptake Measurement: A radiolabeled, non-metabolizable glucose analog, such as

¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), is added to the wells, and the plates are

incubated to allow for transporter-mediated uptake.
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Data Analysis: After incubation, the cells are washed to remove excess radiolabel, lysed, and

the intracellular radioactivity is quantified using a scintillation counter. The percentage of

inhibition at each HSK0935 concentration is calculated relative to a vehicle control. IC50

values are then determined by fitting the data to a four-parameter logistic equation using

appropriate software.

In Vivo Urinary Glucose Excretion Study in Rodents
This experiment evaluates the in vivo efficacy of HSK0935 in promoting urinary glucose

excretion in a diabetic or non-diabetic rodent model.

Methodology:

Animal Model: Male Sprague-Dawley rats are often used. For studies in a diabetic model,

diabetes can be induced by an injection of streptozotocin.

Acclimatization and Dosing: Animals are housed in metabolic cages that allow for the

separate collection of urine and feces. After an acclimatization period, rats are fasted

overnight and then administered a single oral dose of HSK0935 or vehicle.

Glucose Challenge: Following drug administration, a glucose challenge (e.g., 2 g/kg, oral

gavage) is often performed to ensure sufficient glucose filtration by the kidneys.

Urine Collection and Analysis: Urine is collected over a specified period, typically 24 hours.

The total volume of urine is recorded, and the glucose concentration is measured using a

glucose oxidase method or a clinical chemistry analyzer.

Data Calculation: The total amount of glucose excreted in the urine over the collection period

is calculated by multiplying the urine volume by the glucose concentration.

Conclusion
HSK0935 is a highly potent and selective SGLT2 inhibitor that has demonstrated significant

effects on glucose metabolism in preclinical models, primarily through the induction of urinary

glucose excretion. Its insulin-independent mechanism of action positions it as a promising

candidate for the treatment of type 2 diabetes. Further investigation, including detailed

pharmacokinetic and pharmacodynamic studies, as well as clinical trials, are necessary to fully
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elucidate its therapeutic potential in humans. The experimental protocols described herein

provide a framework for the continued evaluation of HSK0935 and other novel SGLT2

inhibitors.

To cite this document: BenchChem. [HSK0935: A Technical Overview of its Effects on
Glucose Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607982#hsk0935-effects-on-glucose-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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